4-((叔丁氧羰基)氨基)丁-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

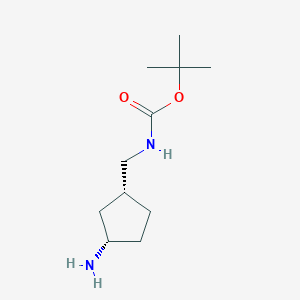

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

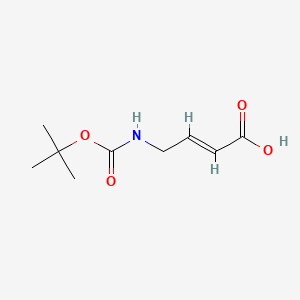

The synthesis of compounds related to 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid involves several key steps, including protection, functional group transformation, and stereoselective synthesis. For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions.Molecular Structure Analysis

The molecular structure of compounds incorporating the tert-butoxycarbonyl group is critical for their reactivity and application in synthesis. For example, the crystallographic analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals the presence of two polymorphic forms, demonstrating the structural diversity that can be achieved with tert-butoxycarbonyl protection.Chemical Reactions Analysis

The chemical reactivity of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid derivatives is exemplified by their involvement in various chemical transformations. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of tert-butoxycarbonyl-protected intermediates in generating structurally complex amino acids.Physical and Chemical Properties Analysis

The molecular weight of this compound is 201.22 g/mol. The InChI Key is MUQOCUSTNGBFJL-SNAWJCMRSA-N.科学研究应用

在肽合成和有机化学中的应用

胺的 N-叔丁氧羰基化: 该化合物用于胺的 N-叔丁氧羰基化,这是肽合成的必要步骤。它在此过程中具有抗差向异构化的特点,使其成为 Merrifield 固相肽合成中使用的 N-Boc 保护氨基酸合成的关键 (Heydari 等人,2007)。

手性炔基化氨基酸的立体选择性合成: 该化合物已被用于对映体纯酸的合成中,在 N-保护炔基化氨基酸的制备中起着关键作用 (Reetz 等人,1996)。

β-氨基酸药效团的不对称合成: 它应用于某些氨基酸的不对称合成中,展示了其在复杂分子结构创建中的多功能性 (Kubryk & Hansen,2006)。

胶原交联合成: 该化合物是胶原交联合成中的关键中间体,证明了其在生化应用中的重要性 (Adamczyk 等人,1999)。

氨基酸衍生物的对映选择性合成: 它在氨基酸衍生物的对映选择性合成中的应用进一步证明了其在手性分子创建中的关键作用 (Davies 等人,1997)。

N-叔丁氧羰基氨基酸的合成: 该化合物有助于高效合成 N-叔丁氧羰基氨基酸,这是许多合成程序中的基本步骤 (Koseki 等人,2011)。

用于肽的固相合成: 它还用于肽的固相合成,突出了其在肽链快速有效构建中的用处 (Gaehde & Matsueda,2009)。

肽合成中的选择性脱保护: 该化合物参与肽合成中叔丁氧羰基的保护,强调了其在合成化学中的特异性和效率 (Han 等人,2001)。

作用机制

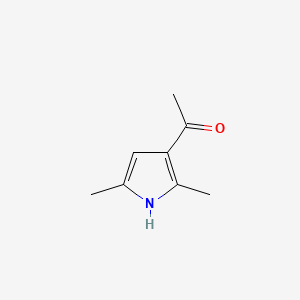

This compound was used in divergent and solvent-dependent reactions with enamines, leading to the synthesis of different products like pyridazines, pyrrolidin-1-yl-but-3-enoic acid ethyl ester, and amino-pyrroles. These reactions may proceed through various mechanisms including stereospecific [4+2] cycloaddition or addition/cyclization pathways.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid involves the protection of the amine group followed by the addition of a double bond to the butanoic acid chain.", "Starting Materials": [ "tert-Butyl carbamate", "But-2-enoic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Methanol", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "tert-Butyl carbamate is reacted with But-2-enoic acid in the presence of DCC and DMAP to form the protected amine intermediate.", "The protected amine intermediate is then deprotected using HCl in methanol to form the desired product.", "The product is then purified using a combination of NaHCO3, NaCl, and Na2SO4 to remove impurities and obtain the final product." ] } | |

CAS 编号 |

89711-09-1 |

分子式 |

C9H15NO4 |

分子量 |

201.22 g/mol |

IUPAC 名称 |

4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12) |

InChI 键 |

MUQOCUSTNGBFJL-UHFFFAOYSA-N |

手性 SMILES |

CC(C)(C)OC(=O)NC/C=C/C(=O)O |

SMILES |

CC(C)(C)OC(=O)NCC=CC(=O)O |

规范 SMILES |

CC(C)(C)OC(=O)NCC=CC(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (NZ)-N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B7809714.png)

![tert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate](/img/structure/B7809757.png)